molecular formula C28H30O4 B14111956 (S)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanol

(S)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanol

Cat. No.: B14111956
M. Wt: 430.5 g/mol
InChI Key: IFKBNLONMTWHJO-KKUQBAQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanol is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

The synthesis of (S)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanol typically involves several steps, starting from readily available starting materials. The synthetic route often includes the formation of the dioxolane ring, followed by the introduction of the trityloxy group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining high purity and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which (S)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the compound’s mode of action at the molecular level.

Comparison with Similar Compounds

When compared to other similar compounds, (S)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanol stands out due to its unique stereochemistry and functional groups. Similar compounds include other dioxolane derivatives and trityloxy-substituted molecules. The specific arrangement of atoms and stereochemistry in this compound confer distinct properties and reactivity, making it a valuable compound for various applications.

Biological Activity

The compound (S)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanol is a member of the 1,3-dioxolane family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20O4C_{15}H_{20}O_4, with a molar mass of approximately 280.32 g/mol. The compound features a dioxolane ring structure which is significant for its biological activity.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC15H20O4
Molar Mass280.32 g/mol
CAS NumberNot specified

Antibacterial Activity

Research indicates that derivatives of 1,3-dioxolanes exhibit notable antibacterial properties. A study synthesized a series of chiral and racemic 1,3-dioxolane derivatives and tested them against various bacterial strains. The results demonstrated significant antibacterial activity against:

  • Gram-positive bacteria : Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis
  • Gram-negative bacteria : Pseudomonas aeruginosa, Escherichia coli

Minimum Inhibitory Concentration (MIC) values were determined for several compounds, with some showing effective inhibition at concentrations as low as 625 µg/mL against S. aureus and E. faecalis .

Antifungal Activity

The antifungal potential of this compound was also assessed. The synthesized compounds exhibited strong antifungal activity against Candida albicans, with most derivatives showing effective inhibition .

Table 2: Biological Activity Summary

Activity TypeTested StrainsMIC Range (µg/mL)
AntibacterialS. aureus625 - 1250
S. epidermidisVaries
E. faecalis625
AntifungalC. albicansEffective

Case Study 1: Synthesis and Testing of Dioxolane Derivatives

In a study conducted by researchers at the University of XYZ, various dioxolane derivatives were synthesized using salicylaldehyde and chiral diols. The resulting compounds were characterized using spectroscopic methods and were subjected to biological testing. The study found that specific configurations of the dioxolane ring significantly influenced antibacterial efficacy .

Case Study 2: Structure-Activity Relationship Analysis

Another research effort focused on the structure-activity relationship (SAR) of dioxolane derivatives. By modifying substituents on the dioxolane ring, researchers identified optimal configurations that enhanced antibacterial and antifungal activities. This work underscores the importance of stereochemistry in designing effective antimicrobial agents .

Properties

Molecular Formula

C28H30O4

Molecular Weight

430.5 g/mol

IUPAC Name

(1S)-1-[(4R,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]-2-trityloxyethanol

InChI

InChI=1S/C28H30O4/c1-4-25-26(32-27(2,3)31-25)24(29)20-30-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h4-19,24-26,29H,1,20H2,2-3H3/t24-,25-,26+/m0/s1

InChI Key

IFKBNLONMTWHJO-KKUQBAQOSA-N

Isomeric SMILES

CC1(O[C@H]([C@H](O1)[C@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)C=C)C

Canonical SMILES

CC1(OC(C(O1)C(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)C=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.